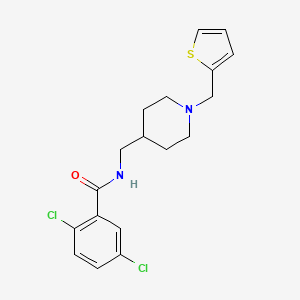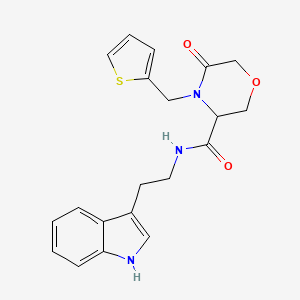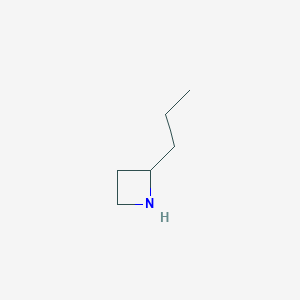![molecular formula C15H10N2O B2888655 2-methylindeno[1,2,3-de]phthalazin-3(2H)-one CAS No. 2387-40-8](/img/structure/B2888655.png)
2-methylindeno[1,2,3-de]phthalazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylindeno[1,2,3-de]phthalazin-3(2H)-one is a heterocyclic compound that features a fused ring system combining indene and phthalazine structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylindeno[1,2,3-de]phthalazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium(II)-catalyzed intramolecular oxidative C–H/C–H cross-coupling of N′-methylenebenzohydrazides . This reaction proceeds via electrophilic ortho-palladation and subsequent C-arylation of the carbon–nitrogen double bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions
2-methylindeno[1,2,3-de]phthalazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-methylindeno[1,2,3-de]phthalazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-methylindeno[1,2,3-de]phthalazin-3(2H)-one involves its interaction with molecular targets and pathways. For instance, its vasodilatory effects are believed to be mediated through the release of nitric oxide, which relaxes blood vessels . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Phthalazinone: A structurally related compound with similar biological activities.
Quinolone: Another heterocyclic compound with notable antimicrobial properties.
Isoquinolone: Shares structural similarities and is used in various chemical and biological applications.
Uniqueness
2-methylindeno[1,2,3-de]phthalazin-3(2H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
属性
IUPAC Name |
3-methyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-17-15(18)12-8-4-7-10-9-5-2-3-6-11(9)14(16-17)13(10)12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXZUZKPEFKXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=CC=C2)C4=CC=CC=C4C3=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)

![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2888580.png)






![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2888590.png)
![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2888592.png)
![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-(hydroxymethyl)pyrrolidine](/img/structure/B2888593.png)
![N-(4-acetamidophenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)

